(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a furan ring, a thiazole ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized from 2-aminothiazole and a suitable aldehyde. The furan ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the formation of the acrylonitrile moiety, which can be achieved through a Knoevenagel condensation reaction between the thiazole-furan intermediate and 4-chlorobenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylamide: Similar structure but with an amide group instead of a nitrile.
(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylate: Similar structure but with an ester group instead of a nitrile.
Uniqueness
The uniqueness of (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. The presence of the nitrile group, in particular, offers distinct reactivity compared to its amide, acid, and ester analogs, making it valuable for specific synthetic and research purposes.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)8-12(9-18)16-19-14(10-21-16)15-2-1-7-20-15/h1-8,10H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPUIGOWKXQCIX-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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